REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:12]([O:14]C)[C:5]2[N:6]([CH:9]3[CH2:11][CH2:10]3)[CH:7]=[N:8][C:4]=2[CH:3]=1.B(Br)(Br)Br.N.CO>ClCCl>[Br:1][C:2]1[CH:13]=[C:12]([OH:14])[C:5]2[N:6]([CH:9]3[CH2:11][CH2:10]3)[CH:7]=[N:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N(C=N2)C2CC2)C(=C1)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The resulting stirred suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was removed from the ice bath
|
Type
|
WAIT
|
Details
|
After an additional 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in MeOH (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
were filter through a short pad of silica
|
Type
|
WASH
|
Details
|
eluting with 20% MeOH in DCM
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (0-20% MeOH in DCM)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N(C=N2)C2CC2)C(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |